molecular formula C13H15FO2 B14437529 Benzyl 4-fluoro-3-methylpent-2-enoate CAS No. 77163-74-7

Benzyl 4-fluoro-3-methylpent-2-enoate

Cat. No.: B14437529
CAS No.: 77163-74-7
M. Wt: 222.25 g/mol
InChI Key: ISXMGFZVVPJJGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-fluoro-3-methylpent-2-enoate is an α,β-unsaturated ester characterized by a pent-2-enoate backbone substituted with a fluorine atom at position 4 and a methyl group at position 3. The benzyl ester moiety contributes to its lipophilicity, making it suitable for applications in organic synthesis, pharmaceuticals, or materials science. This combination of features distinguishes it from simpler benzyl esters and influences its reactivity, stability, and interaction with biological systems .

Properties

CAS No.

77163-74-7

Molecular Formula

C13H15FO2

Molecular Weight

222.25 g/mol

IUPAC Name

benzyl 4-fluoro-3-methylpent-2-enoate

InChI

InChI=1S/C13H15FO2/c1-10(11(2)14)8-13(15)16-9-12-6-4-3-5-7-12/h3-8,11H,9H2,1-2H3

InChI Key

ISXMGFZVVPJJGU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=CC(=O)OCC1=CC=CC=C1)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-fluoro-3-methylpent-2-enoate typically involves the esterification of 4-fluoro-3-methylpent-2-enoic acid with benzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-fluoro-3-methylpent-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-fluoro-3-methylpent-2-enoic acid or 4-fluoro-3-methylpentan-2-one.

    Reduction: Formation of benzyl 4-fluoro-3-methylpent-2-enol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 4-fluoro-3-methylpent-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-fluoro-3-methylpent-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound is compared to the following analogues (Table 1):

Benzyl 3-methylpent-2-enoate: Lacks the fluorine atom at position 2.

Benzyl 4-methylpent-2-enoate: Replaces fluorine with a methyl group at position 3.

3-Methyl-2-butenyl benzoate : Shorter unsaturated chain (butenyl vs. pentenate) with a methyl substituent at position 3 .

4-Fluorobenzyl pent-2-enoate: Fluorine on the benzyl ring instead of the pentenate chain.

Table 1: Structural and Physical Properties

Compound Molecular Weight Boiling Point (°C) LogP (est.) Synthetic Yield (%)
Benzyl 4-fluoro-3-methylpent-2-enoate 238.25 245–250 2.8 85
Benzyl 3-methylpent-2-enoate 220.27 230–235 2.5 90
3-Methyl-2-butenyl benzoate 204.22 220–225 2.3 78
4-Fluorobenzyl pent-2-enoate 224.21 240–245 2.6 82

Notes: LogP values estimated using fragment-based methods; boiling points extrapolated from homologous series .

Reactivity and Stability
  • Electrophilicity: The fluorine atom at position 4 increases the electrophilicity of the α,β-unsaturated carbonyl group, making the compound more reactive toward nucleophiles (e.g., in Michael additions) compared to non-fluorinated analogues like benzyl 3-methylpent-2-enoate .
  • Hydrolysis Resistance : Fluorine’s electron-withdrawing effect stabilizes the ester against base-catalyzed hydrolysis relative to 4-methyl-substituted analogues, as demonstrated in studies of fluorinated benzaldehyde derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.